Pentapotassium triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Food Science and Technology:

- Food Additive: KTPP is commonly used as an acidity regulator, emulsifier, thickener, and stabilizer in various food products like meat, poultry, seafood, bakery goods, and beverages []. It enhances texture, prevents syneresis (liquid separation), and extends shelf life [].

Material Science:

Flame Retardant

KTPP exhibits flame-retardant properties by releasing non-combustible gases and forming a protective char layer on the burning material, thereby hindering the spread of fire [].

Bioceramics

KTPP, when combined with other materials, can be used to develop biocompatible and bioactive ceramics for bone regeneration applications []. These ceramics mimic the structure and composition of natural bone, promoting bone tissue growth and repair.

Environmental Science:

Metal Ion Sequestration

KTPP has the ability to bind and chelate metal ions, rendering them less bioavailable. This property is utilized in environmental remediation to remove heavy metals from contaminated water and soil [].

Phosphorus Source

KTPP can be used as a source of phosphorus for plants in agricultural research. However, its effectiveness as a fertilizer compared to other phosphorus sources is still under investigation [].

Biological Research:

Enzyme Activity

KTPP can influence the activity of certain enzymes by chelating metal ions required for their function. This characteristic is used in studies to understand enzyme mechanisms and their roles in various biological processes [].

Cell Culture

KTPP, at specific concentrations, can promote cell adhesion and proliferation in cell culture experiments, making it a valuable tool for studying cell behavior and development.

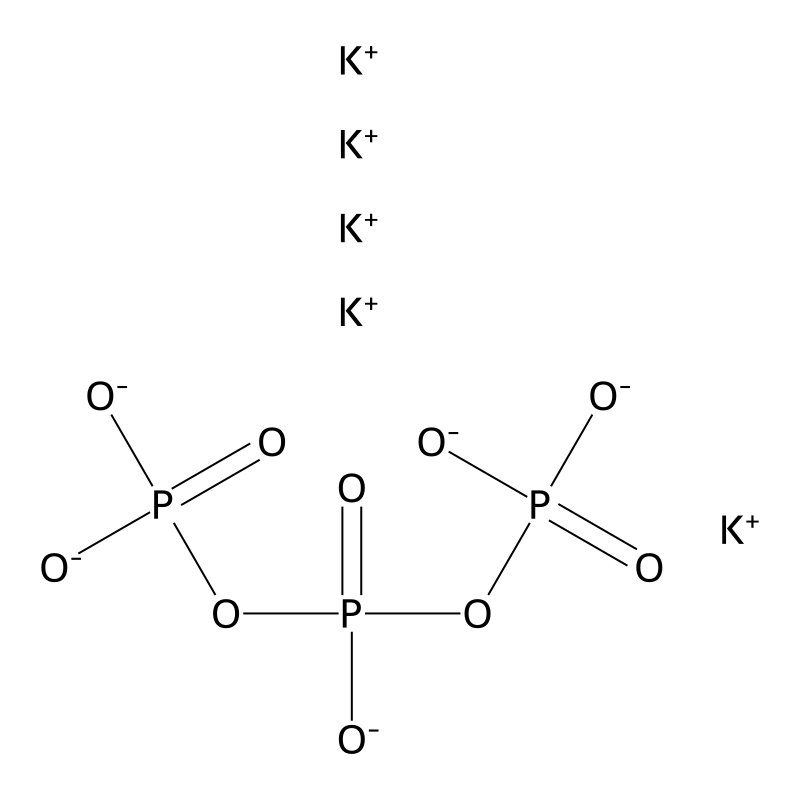

Pentapotassium triphosphate is an inorganic compound with the chemical formula . It is a member of the polyphosphate family and is often utilized in various industrial and food applications. This compound is characterized by its high solubility in water and its ability to form complex structures with metal ions, making it useful in multiple contexts, including as a food additive and in detergents. The compound is also known by several synonyms, including potassium triphosphate and potassium tripolyphosphate .

The mechanism of action of KTPP depends on the specific application. Here are two key mechanisms:

- Chelation: KTPP can chelate metal cations, forming complexes that reduce their activity. In some cases, this chelation can inhibit enzymes that require these metal ions for their function [].

- Buffering: KTPP acts as a weak base, helping to maintain a slightly alkaline pH in solutions. This buffering capacity is useful in various applications, such as maintaining enzyme activity or preventing corrosion [].

In addition to direct synthesis, it can also be produced via thermal treatment of dipotassium hydrogen phosphate and potassium dihydrogen phosphate under controlled conditions . The reactions involved typically require precise temperature control and stoichiometric ratios to ensure the desired product formation.

The synthesis of pentapotassium triphosphate can be achieved through several methods:

- Condensed Phosphoric Acid Method: This one-step process involves dissolving condensed phosphoric acid into a potassium carbonate solution, followed by neutralization under stirring conditions.

- Thermal Phosphoric Acid Method: A two-step process where thermal phosphoric acid is neutralized with potassium carbonate, followed by spray drying and polymerization at elevated temperatures.

- Calcination Hydrolysis Method: Involves heating dipotassium hydrogen phosphate and potassium dihydrogen phosphate to produce the triphosphate .

Each method has its own advantages regarding yield, purity, and scalability for industrial applications.

Pentapotassium triphosphate has a wide range of applications:

- Food Industry: Used as an emulsifier and stabilizer in processed foods, particularly seafood and meats.

- Detergents: Acts as a builder in laundry detergents to soften water and enhance cleaning efficiency.

- Ceramics: Utilized in ceramic manufacturing to improve the viscosity of glazes.

- Pharmaceuticals: Serves as a buffering agent in various formulations .

Studies on pentapotassium triphosphate interactions primarily focus on its chelating properties. It effectively binds metal ions such as calcium and magnesium, which can enhance the stability of formulations in both food and industrial applications. This binding capability also plays a role in mitigating environmental impacts associated with phosphorus runoff from detergents .

Pentapotassium triphosphate shares similarities with other polyphosphates but has distinct characteristics that set it apart:

Pentapotassium triphosphate is unique due to its specific potassium content and its dual role as both a food additive and an industrial chemical, distinguishing it from sodium-based counterparts that are more prevalent in detergent formulations.

The condensed phosphoric acid one-step synthesis represents one of the most direct approaches for pentapotassium triphosphate production. This methodology involves the dissolution of potassium carbonate into solution, followed by its introduction into a neutralization reactor equipped with stirring and heating devices. The process requires the slow addition of condensed phosphoric acid under continuous stirring to facilitate the neutralization reaction, with the critical requirement that the feed liquid maintains a specific K₂O/P₂O₅ ratio of 1.667.

The mechanistic pathway begins with the neutralization reaction between condensed phosphoric acid and potassium carbonate. The stoichiometric relationship governing this process can be expressed through the fundamental reaction: 4H₅P₃O₁₀ + 10K₂CO₃ → 4K₅P₃O₁₀ + 10H₂O + 10CO₂. This equation demonstrates the direct conversion of polyphosphoric acid species to the desired pentapotassium triphosphate product while generating water and carbon dioxide as byproducts.

The reaction proceeds through a series of intermediate steps involving the formation of various potassium phosphate species. Initially, the condensed phosphoric acid, which contains multiple phosphorus-oxygen bonds in polyphosphate chains, undergoes neutralization with potassium ions. The process requires careful control of the neutralization degree to prevent the formation of undesired orthophosphate species while promoting the retention of the triphosphate structure.

Temperature control during the neutralization phase proves critical for maintaining reaction selectivity. The exothermic nature of the acid-base neutralization generates significant heat, necessitating controlled feed rates and adequate cooling systems. The reaction mixture subsequently enters a rotary polymerization reaction furnace through a high-level tank, where drying and polymerization occur simultaneously at elevated temperatures.

The one-step methodology offers several advantages, including reduced processing time and simplified equipment requirements. However, the direct nature of this approach demands precise control of reactant ratios and reaction conditions to achieve consistent product quality. The success of this method relies heavily on the quality and composition of the starting condensed phosphoric acid, which must contain appropriate polyphosphate chain lengths to facilitate efficient conversion to the triphosphate product.

The hydrolysis of pentapotassium triphosphate proceeds through two primary mechanistic pathways: dissociative (solvent-assisted) and associative (substrate-assisted). These pathways differ in transition state geometry and the degree of bond cleavage during hydrolysis.

In dissociative pathways, the terminal phosphate group undergoes partial dissociation, forming a metaphosphate-like transition state with significant P–O bond elongation. This mechanism is characterized by a loose, solvent-stabilized transition state, where water molecules directly participate in nucleophilic attack. Computational studies on methyl triphosphate hydrolysis—a model system for polyphosphates—reveal that solvent-assisted pathways dominate, with activation free energies (ΔG‡) approximately 23.9 kcal/mol in aqueous solution [2]. The dissociative route is favored due to resonance stabilization of the departing phosphate group and reduced electrostatic repulsion in the transition state [1] [2].

By contrast, associative pathways involve direct nucleophilic attack by water on the phosphorus center without prior bond cleavage, resulting in a tighter, pentacoordinate phosphorane intermediate. However, density functional theory (DFT) calculations demonstrate that associative mechanisms are energetically less favorable for triphosphates, with ΔG‡ values exceeding 35.6 kcal/mol [2]. The preference for dissociative hydrolysis is further amplified in the presence of Mg²⁺ ions, which stabilize the transition state through electrostatic interactions with phosphate oxygen atoms. For example, Mg²⁺ coordination to the β- and γ-phosphates of methyl triphosphate increases the ΔG‡ difference between associative and dissociative pathways from 11.7 kcal/mol to 14.0 kcal/mol [2].

Table 1: Activation Free Energies (ΔG‡) for Triphosphate Hydrolysis Pathways

| System | Substrate-Associated ΔG‡ (kcal/mol) | Solvent-Assisted ΔG‡ (kcal/mol) |

|---|---|---|

| Methyl triphosphate | 35.6 | 23.9 |

| Methyl triphosphate + Mg²⁺ | 33.0–38.3 | 22.6–32.2 |

These findings underscore the dominance of dissociative mechanisms in pentapotassium triphosphate hydrolysis, particularly under biologically relevant conditions where Mg²⁺ is present [2].

pH-Dependent Degradation Kinetics

The hydrolysis rate of pentapotassium triphosphate is highly sensitive to pH, with degradation kinetics governed by protonation states of phosphate groups and hydroxide ion activity. At alkaline pH (9.2–10.1), the compound exhibits remarkable stability, with no observable hydrolysis over two years in concentrated aqueous solutions [3] [4]. This stability arises from the buffering capacity of triphosphate anions, which maintain solution pH by neutralizing protons released during hydrolysis:

$$

\text{K}5\text{P}3\text{O}{10} + \text{H}2\text{O} \leftrightarrow \text{K}5\text{HP}3\text{O}_{10}^- + \text{OH}^-

$$

The high negative charge density of the triphosphate ion at alkaline pH inhibits nucleophilic attack by water, as evidenced by the minimal hydrolysis rates in potassium tripolyphosphate solutions [4].

Under acidic conditions (pH < 7), protonation of terminal phosphate groups reduces electrostatic repulsion, accelerating hydrolysis. The reaction proceeds via acid-catalyzed cleavage of P–O–P bonds, generating pyrophosphate (P₂O₇⁴⁻) and orthophosphate (PO₄³⁻) intermediates. Kinetic studies of analogous triphosphate systems suggest a first-order dependence on [H⁺] in strongly acidic media, with rate constants increasing by 10²–10³-fold as pH decreases from 7 to 2 [1]. However, the buffering action of pentapotassium triphosphate mitigates pH fluctuations in moderately acidic environments, preserving its structural integrity [4].

Metal Ion-Catalyzed Decomposition Dynamics

Metal ions, particularly Mg²⁺ and Ca²⁺, significantly alter the hydrolysis dynamics of pentapotassium triphosphate through two competing mechanisms: transition state stabilization and substrate sequestration.

Mg²⁺ ions accelerate hydrolysis by coordinating with phosphate oxygen atoms, polarizing P–O bonds and lowering the activation energy for dissociative pathways. DFT calculations reveal that Mg²⁺ binding to the β- and γ-phosphates of methyl triphosphate reduces the ΔG‡ for solvent-assisted hydrolysis from 23.9 kcal/mol to 22.6 kcal/mol [2]. This catalytic effect is highly dependent on the metal ion’s coordination mode:

Table 2: Impact of Mg²⁺ Binding Modes on Hydrolysis ΔG‡

| Mg²⁺ Coordination Site | Solvent-Assisted ΔG‡ (kcal/mol) |

|---|---|

| α- and β-phosphates | 28.8 |

| β- and γ-phosphates | 32.2 |

| α-, β-, and γ-phosphates | 22.6 |

Paradoxically, pentapotassium triphosphate also acts as a metal ion sequestrant, forming stable complexes with Ca²⁺ (log K = 8.2) and Mg²⁺ (log K = 5.7) [3]. At stoichiometric metal ion concentrations, this complexation inhibits hydrolysis by shielding phosphate groups from nucleophilic attack. However, excess metal ions saturate binding sites, shifting the equilibrium toward catalytic decomposition. Industrial applications leverage this dual behavior: in metal surface treatments, low Mg²⁺ concentrations enhance corrosion resistance via complexation, while high concentrations accelerate triphosphate degradation during cleaning cycles [3] [4].

Pentapotassium triphosphate exhibits exceptional multidentate ligand behavior when interacting with transition metal ions, forming stable coordination complexes through multiple phosphate oxygen donor atoms [1] [2]. The triphosphate anion (P₃O₁₀⁵⁻) functions as a polydentate ligand, capable of coordinating to metal centers through both terminal and bridging phosphate oxygen atoms, with the coordination mode dependent on the specific metal ion and solution conditions [3] .

The structural architecture of pentapotassium triphosphate allows for diverse coordination geometries with transition metals. The linear polyphosphate chain contains three tetrahedral phosphate units (PO₄³⁻) linked by bridging oxygen atoms, creating multiple potential coordination sites [1]. Terminal phosphate groups serve as primary coordination sites for transition metals, while bridging oxygen atoms can participate in secondary coordination interactions [5].

Transition metal complexes with pentapotassium triphosphate follow the Irving-Williams stability order, with copper(II) exhibiting the highest stability constant (log K = 8.7), followed by zinc(II) (log K = 6.9) and nickel(II) (log K = 6.1) [3] [6]. This sequence reflects the enhanced covalent character of metal-phosphate bonds for later transition metals and their optimized coordination geometries [2] [7].

The coordination behavior varies significantly based on the electronic configuration of the transition metal. Copper(II) complexes typically adopt square-planar or distorted octahedral geometries, with the triphosphate anion functioning as a tridentate ligand coordinating through three phosphate oxygen atoms [2] [5]. Zinc(II) and nickel(II) complexes commonly exhibit tetrahedral to octahedral coordination, with the triphosphate acting as a bidentate or tridentate chelator [3] [8].

Structural studies reveal that transition metal coordination occurs preferentially through non-bridging oxygen atoms of the terminal phosphate groups, minimizing steric hindrance while maximizing electrostatic interactions [3] [6]. The coordination distances for transition metal-phosphate bonds range from 2.08 to 2.31 Å, with shorter distances correlating with higher stability constants [9].

Alkaline Earth Metal Complexation Thermodynamics

Alkaline earth metal ions demonstrate distinct complexation behavior with pentapotassium triphosphate, characterized by high coordination numbers and predominantly electrostatic interactions [3] . Calcium(II) exhibits the highest stability constant among alkaline earth metals (log K = 8.2), followed by magnesium(II) (log K = 5.7), strontium(II) (log K = 4.0), and barium(II) (log K = 3.5) [3] [9].

The thermodynamic profile of alkaline earth metal complexation reveals fascinating enthalpy-entropy compensation effects. Calcium(II) complexation with pentapotassium triphosphate is characterized by unfavorable enthalpy (ΔH° = +14.2 kJ/mol) but highly favorable entropy (ΔS° = +205 J/mol·K), resulting in an overall negative Gibbs free energy (ΔG° = -46.8 kJ/mol) [10] [11]. This entropy-driven complexation arises from the release of coordinated water molecules upon phosphate binding, consistent with the general behavior of polyelectrolyte complexation [12] [11].

Magnesium(II) complexation exhibits similar thermodynamic characteristics, with positive enthalpy (ΔH° = +20.9 kJ/mol) and favorable entropy (ΔS° = +179 J/mol·K), yielding ΔG° = -32.5 kJ/mol [10] [9]. The smaller ionic radius of magnesium(II) results in stronger electrostatic interactions and shorter coordination distances (2.08 Å) compared to calcium(II) (2.38 Å) [13] .

The coordination geometry of alkaline earth metals with pentapotassium triphosphate typically involves high coordination numbers (6-8 for Ca²⁺ and Mg²⁺, 8-10 for Sr²⁺ and Ba²⁺) due to the large ionic radii and electrostatic nature of the bonding [14] . The triphosphate anion functions as a multidentate ligand, with both terminal phosphate groups and bridging oxygens participating in coordination [8].

Structural analysis reveals that alkaline earth metal complexation occurs through both bidentate and tridentate coordination modes. Calcium(II) complexes commonly exhibit tridentate coordination involving all three phosphate units, while magnesium(II) tends toward bidentate coordination through adjacent phosphate groups [13] [5]. The coordination preference correlates with the metal ion size and the geometric constraints imposed by the triphosphate ligand [3] .

Structure-Activity Relationships in Ion Sequestration

The ion sequestration capability of pentapotassium triphosphate exhibits distinct structure-activity relationships that depend on both the metal ion properties and the polyphosphate chain architecture [15] . The effectiveness of ion sequestration follows the order: transition metals > alkaline earth metals > alkali metals, reflecting the varying degrees of covalent character in metal-phosphate interactions [3] [16].

The polyphosphate chain length significantly influences sequestration efficiency. Longer polyphosphate chains (>3 phosphate units) demonstrate enhanced metal binding capacity due to increased coordination sites and the ability to form multiple chelate rings [10]. However, pentapotassium triphosphate represents an optimal balance between binding affinity and structural flexibility, avoiding the conformational constraints observed in longer polyphosphate chains [1] .

Coordination site selectivity plays a crucial role in determining sequestration specificity. Terminal phosphate groups exhibit higher affinity for hard metal ions (alkaline earth metals), while bridging oxygen atoms show preference for softer metal ions (transition metals) [3] [8]. This selectivity arises from the different electronic environments and basicity of terminal versus bridging phosphate oxygens [6] .

The pH dependence of ion sequestration reflects the protonation states of the phosphate groups. At physiological pH (7.4), the triphosphate anion exists predominantly in its fully deprotonated form (P₃O₁₀⁵⁻), maximizing its negative charge density and metal binding capacity [15] [17]. Lower pH conditions lead to protonation of terminal phosphate groups, reducing the overall charge and metal binding affinity [18] [19].

Competitive binding studies reveal that pentapotassium triphosphate can selectively sequester specific metal ions from mixed solutions based on stability constant differences. The large stability constant range (log K = 1.8 to 8.7) enables preferential binding of transition metals in the presence of alkaline earth or alkali metals [3] . This selectivity is particularly important in industrial applications where specific metal removal is required [17] [20].

The thermodynamic driving force for ion sequestration involves both enthalpic and entropic contributions. For most metal ions, the process is entropy-driven due to counterion release and water molecule reorganization upon complex formation [10] [11]. The entropic contribution increases with the charge density of the metal ion, explaining the higher affinity for multiply charged cations [12] .

Structural studies using density functional theory calculations reveal that the most stable complexes adopt configurations that minimize electrostatic repulsion while maximizing metal-phosphate overlap [5] [9]. The optimized geometries show characteristic metal-phosphate distances and coordination angles that correlate with experimental stability constants [13] .

The kinetics of ion sequestration exhibit distinct patterns based on the metal ion type. Transition metals demonstrate rapid complexation kinetics due to their favorable electronic configurations and coordination geometries [2] [7]. Alkaline earth metals show moderate kinetics, while alkali metals exhibit slow exchange rates consistent with their primarily electrostatic interactions [3] .

Physical Description

White, very hygroscopic powder or granules

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 156 of 250 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 94 of 250 companies with hazard statement code(s):;

H302 (40.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (59.57%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (59.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Food Additives -> TEXTURIZER; THICKENER; -> JECFA Functional Classes

Cosmetics -> Buffering; Chelating

General Manufacturing Information

Triphosphoric acid, potassium salt (1:5): ACTIVE